![molecular formula C26H27BrN2O3 B4010888 N-(4-bromo-2,3-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4010888.png)
N-(4-bromo-2,3-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multistep chemical reactions that yield the desired product through the careful selection of reactants and reaction conditions. For example, Saeed et al. (2020) describe the synthesis and structural characterization of antipyrine derivatives, highlighting methods that could be analogous to those used for the synthesis of the target compound. These methods typically involve bromination, carbonylation, and amide formation steps to introduce specific functional groups into the molecular framework (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been studied using X-ray crystallography, spectroscopy (IR, NMR, UV-Vis), and computational methods (DFT calculations). For instance, Demir et al. (2016) conducted a comprehensive analysis of a related compound's molecular structure, including vibrational frequencies and electronic properties, offering insights into how such analyses could be applied to our compound of interest (Demir et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical behavior of the compound can be inferred from studies on similar molecules. The research by Göktaş et al. (2012) on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives provides valuable information on cyclocondensation reactions and the potential antiviral properties of the compounds, suggesting areas of chemical reactivity that might be relevant for our target compound (Göktaş et al., 2012).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Studies like those conducted by Sharma et al. (2016) on structurally similar compounds provide a methodology for determining these properties through crystallographic analysis and might offer insights into the physical characteristics of the target compound (Sharma et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity patterns, stability under various conditions, and interactions with other molecules, are essential for the practical application of the compound. The work by Nimbalkar et al. (2018) on the synthesis and evaluation of azetidinone derivatives as anti-tubercular agents illustrates the type of chemical property analysis that could be relevant, highlighting the compound's reactivity and potential biological activity (Nimbalkar et al., 2018).
Propiedades
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O3/c1-14-15(2)20(11-10-19(14)27)28-24(30)21(12-16-6-4-3-5-7-16)29-25(31)22-17-8-9-18(13-17)23(22)26(29)32/h3-7,10-11,17-18,21-23H,8-9,12-13H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNENVHSWHNBSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4010806.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4010819.png)
![4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010823.png)
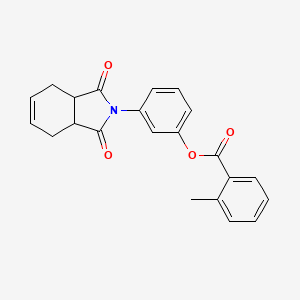
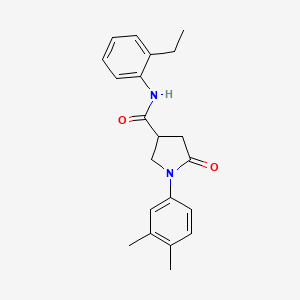

![6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide](/img/structure/B4010844.png)
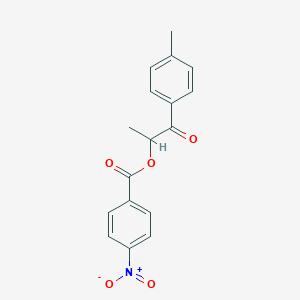
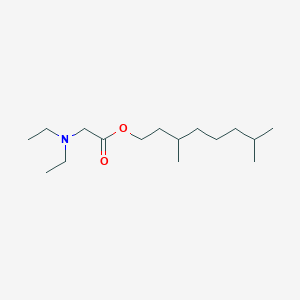
![benzyl {2-[(2-methylcyclohexyl)amino]-2-oxoethyl}carbamate](/img/structure/B4010865.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4010868.png)
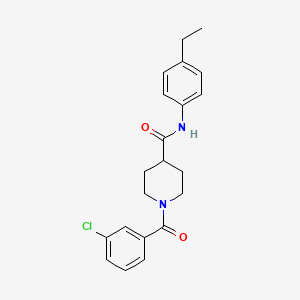

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4010895.png)